Commercial Purity Benchmark: >95% for Reliable Downstream Synthesis
Commercial batches of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole are routinely supplied with a purity of ≥95% . This high purity is a critical specification for its use as an intermediate, as lower purity grades from generic suppliers (often in the 90-95% range for analogous intermediates) can introduce impurities that necessitate additional purification steps, thereby reducing overall process yield and increasing cost .
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | Generic alternative intermediates for antifungal synthesis |
| Quantified Difference | Baseline for reliable performance; lower purity alternatives (90-95%) are documented to reduce process efficiency . |
| Conditions | Commercial analytical specification (HPLC) |
Why This Matters
Higher purity of the starting intermediate directly translates to higher yields and fewer impurities in the final drug substance, streamlining the purification process and reducing overall manufacturing costs.
